molecular formula C22H27N3O4S B2516885 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1797285-01-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2516885
CAS No.: 1797285-01-8
M. Wt: 429.54
InChI Key: BOVTWOPEYPDHJB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzo[d]oxazole moiety with a piperidine structure, suggesting diverse pharmacological properties. Here, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O4SC_{23}H_{26}N_4O_4S, with a molecular weight of approximately 450.55 g/mol. The structure features key functional groups that are often associated with biological activity:

Functional Group Description
Benzo[d]oxazoleAromatic heterocycle known for various biological activities
PiperidineA nitrogen-containing cyclic compound that enhances bioactivity
SulfonamideOften involved in antibacterial and anti-inflammatory actions

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of quorum sensing pathways in bacteria, which are critical for bacterial communication and virulence. This inhibition leads to reduced pathogenicity and offers potential applications in developing new antimicrobial therapies.

Case Studies and Research Findings

  • Quorum Sensing Inhibition : A study demonstrated that a related derivative effectively disrupted quorum sensing in Pseudomonas aeruginosa, leading to decreased biofilm formation and virulence factor production. This suggests that this compound may have similar effects.
  • Comparative Analysis : In a comparative study of several benzothiazole derivatives, the compound was noted for its unique dual heterocyclic structure, enhancing its interactions with biological targets compared to simpler derivatives. The study highlighted its potential as an effective antimicrobial agent.
  • Therapeutic Potential : Preliminary evaluations indicate that this compound interacts with enzymes involved in metabolic pathways, which could be crucial for understanding its pharmacokinetics and therapeutic applications.

Comparative Table of Similar Compounds

Here is a comparison of this compound with other related compounds:

Compound Name Structural Features Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazoleChlorine substitutionAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesPiperidine moietyAnti-cancer properties
6-(pyrrolidin-1-yloxy)benzothiazolePyrrolidine substitutionNeuroprotective effects

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-12-20(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-19(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVTWOPEYPDHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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